Chloromethyl-dimethyl-silane

Description

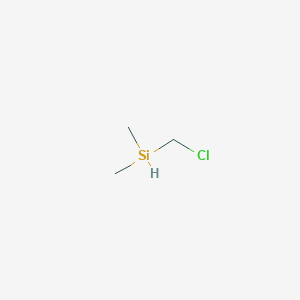

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethyl(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ClSi/c1-5(2)3-4/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLKIZCNPYDMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3144-74-9 | |

| Record name | (Chloromethyl)dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3144-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Chloromethyl Dimethyl Silane and Its Derivatives

Direct Halogenation Strategies

Direct halogenation involves the substitution of a hydrogen atom on a methyl group of a methylsilane with a halogen. This is typically achieved through a free-radical mechanism. For instance, the synthesis of chloro(chloromethyl)dimethylsilane can be accomplished by the chlorination of trimethylchlorosilane. guidechem.com This process is often initiated by UV light (photochlorination) or chemical radical initiators. guidechem.com

In one established method, liquid chlorine and trimethylchlorosilane are continuously introduced into a reactor equipped with a mercury vapor lamp. guidechem.com The reaction is highly exothermic and requires careful temperature control. The crude product is a mixture containing the desired chloromethyldimethylchlorosilane along with unreacted starting material and other chlorinated by-products. guidechem.com

Alternatively, chemical initiators can be used to promote the chlorination. Studies have compared initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide for the reaction of methylchlorosilanes with sulphuryl chloride to optimize the yield of chloromethyl derivatives. The reaction conditions, including solvent, temperature, reaction time, and molar ratios of reactants, are critical parameters that must be standardized to achieve optimal yields.

Table 1: Comparison of Initiators for Chlorination of Chloro(methyl)silanes

| Initiator | Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | MeSiCl3 | ClCH2SiCl3 | Varies | |

| Benzoyl Peroxide | MeSiCl3 | ClCH2SiCl3 | Varies | |

| Dicumyl Peroxide | MeSiCl3 | ClCH2SiCl3 | Varies |

Hydrosilylation-Based Synthesis Routes

Hydrosilylation is a powerful method for forming silicon-carbon bonds and is widely used in the silicon industry. nii.ac.jp The reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. nii.ac.jpnih.gov This process is typically catalyzed by transition metal complexes, most notably those containing platinum. nih.gov

While not a direct route to chloromethyl-dimethyl-silane itself, hydrosilylation can be used to synthesize derivatives that can be later converted to the target compound. For example, a hydrosilane like dimethylchlorosilane could be reacted with an alkenyl chloride (e.g., allyl chloride) to form a chloropropyl-dimethyl-chlorosilane. Subsequent chemical modifications would be necessary to obtain the chloromethyl group. The reaction is known for its high atom efficiency and can be controlled to produce specific isomers (anti-Markovnikov addition is common). nih.gov

Catalysts for hydrosilylation are diverse, with iron, nickel, and other low-cost transition metals being explored as more economical alternatives to platinum. nih.govnottingham.ac.uk The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the addition. nih.gov

Grignard Reagent Approaches for Organosilicon Bond Formation

The use of Grignard reagents (RMgX) to form silicon-carbon bonds is a foundational technique in organosilicon chemistry. gelest.comwikipedia.org This method involves the reaction of a Grignard reagent with a halosilane, such as silicon tetrachloride or a methylchlorosilane. The nucleophilic carbon of the Grignard reagent displaces a halide on the silicon atom. lkouniv.ac.in

The synthesis of organosilanes via Grignard reagents is highly versatile but has been largely supplanted by more efficient industrial processes for large-scale production. gelest.com However, it remains a vital method for laboratory-scale synthesis and the production of specialty organosilanes. gelest.comscienceinfo.com The reactivity of chlorosilanes decreases as more organic groups are attached, which can make stepwise substitution challenging to control. lkouniv.ac.in

Different protocols can be employed to manage the degree of substitution:

Normal Addition: Adding the silane (B1218182) to the Grignard reagent, which is preferred when full substitution is desired. gelest.com

Reverse Addition: Adding the Grignard reagent to the silane, which is used when partial substitution is the goal. gelest.com

For example, to synthesize a derivative like (chloromethyl)dimethylphenylsilane, chloro(chloromethyl)dimethylsilane is reacted with phenylmagnesium bromide. orgsyn.org

Catalytic Synthesis Pathways for this compound

Catalysis is central to the modern, large-scale synthesis of the precursors to this compound.

The Müller-Rochow Direct Process: This is the cornerstone of the industrial production of methylchlorosilanes. uni-wuppertal.deresearchgate.net The process involves the reaction of methyl chloride with elemental silicon at high temperatures (250-300 °C) in the presence of a copper catalyst. uni-wuppertal.deresearchgate.net While the primary target of this process is dimethyldichlorosilane, the feedstock for silicone polymers, other methylchlorosilanes are also produced. wikipedia.orguni-wuppertal.de The composition of the product mixture is sensitive to reaction conditions and the presence of promoters, such as zinc, and even trace impurities like lead or aluminum. uni-wuppertal.deresearchgate.net The reaction is highly exothermic and is typically carried out in fluidized bed reactors to ensure intimate mixing and temperature control. uni-wuppertal.deresearchgate.net

Catalyzed Grignard Reactions: The efficiency of Grignard reactions for organosilane synthesis can be significantly improved with catalysts. Zinc chloride, for instance, has been shown to be a cheap and effective catalyst for the substitution reactions between chlorosilanes and a wide variety of Grignard reagents. orgsyn.org This method can offer better efficiency, scalability, and cost-effectiveness compared to uncatalyzed reactions. orgsyn.org

Catalytic Cleavage of Disilanes: Another catalytic route involves the cleavage of the Si-Si bond in chloro-methyl-disilanes, which are often by-products of the Direct Process. google.com These disilanes can be treated with hydrogen chloride in the presence of catalysts like alkylureas or hexamethylphosphoramide (HMPT) to yield valuable chloromethyl-silane monomers. google.com This method serves as an effective way to recycle residues from industrial silane synthesis. google.com

Optimization of Reaction Conditions and Yields in Synthetic Protocols

Achieving high yields and purity is a primary goal in any synthetic protocol. The optimization of reaction parameters is crucial.

In a patented method for preparing a related compound, chloromethyl-methyl-dimethoxysilane, from chloromethylmethyldichlorosilane, reaction conditions were carefully controlled. google.com The temperature was maintained between 40-90 °C, and the molar ratios of reactants were precisely defined to achieve yields as high as 99% with 100% purity as measured by gas chromatography. google.com

Table 2: Optimization of Chloromethyl-methyl-dimethoxysilane Synthesis

| Temperature (°C) | Addition Time (hours) | Molar Ratio (Dichlorosilane:Orthoformate:Methanol) | Yield (%) | Purity (%) (GC) | Reference |

|---|---|---|---|---|---|

| 40 | 4 | 1 : 2.1 : 0.02 | 97 | 99 | google.com |

| 50 | 1 | 1 : 2 : 0.5 | 98 | 100 | google.com |

| 60 | 2 | 1 : 1.9 : 0.16 | 99 | 100 | google.com |

For the Müller-Rochow process , optimization involves using silicon of at least 97% purity and a specific particle size (45-250 µm). uni-wuppertal.de The temperature must be strictly controlled between 250-300 °C, and promoters like zinc compounds are added to increase activity and selectivity. uni-wuppertal.deresearchgate.net

In catalyzed Grignard reactions , the use of a zinc catalyst allows for the synthesis of (chloromethyl)dimethylphenylsilane in 80-81% yield under optimized conditions. orgsyn.org

Stereoselective and Regioselective Synthetic Considerations

While this compound itself is not chiral, considerations of selectivity are important in the synthesis of its more complex derivatives and in the synthetic methods themselves.

Regioselectivity is a key factor in direct halogenation. The chlorination of an ethyl-dimethyl-silane, for example, could occur at either the alpha or beta carbon of the ethyl group. Reaction conditions can be tuned to favor one position over the other. In hydrosilylation, the addition of the Si-H bond across an unsymmetrical alkene can lead to two different regioisomers. The use of specific catalysts can strongly favor the anti-Markovnikov product, where the silicon atom adds to the less substituted carbon, often with high selectivity. nih.gov

Control of Substitution Degree: In Grignard synthesis with polyhalosilanes, controlling the number of halide atoms that are substituted is a form of selectivity. As mentioned, using a "reverse addition" technique (adding the Grignard reagent to the silane) is a common strategy to favor partial substitution and prevent the formation of fully alkylated/arylated products. gelest.com

While stereoselectivity is not a factor for the achiral target molecule, the synthesis of more complex, chiral organosilanes often requires asymmetric synthesis routes. For example, asymmetric hydrosilylation using chiral catalysts can be employed to create chiral silicon centers with high enantiomeric excess. nih.gov

Reactivity Profiles and Mechanistic Investigations of Chloromethyl Dimethyl Silane

Nucleophilic Substitution Reactions at Silicon and Carbon Centers

Chloromethyl-dimethyl-silane, possessing two electrophilic sites—the silicon atom and the carbon atom of the chloromethyl group—exhibits a rich and diverse reactivity profile towards nucleophiles. The inherent polarity of both the Silicon-Chlorine (Si-Cl) and Carbon-Chlorine (C-Cl) bonds allows for nucleophilic attack at either center. The regioselectivity of these reactions is governed by a combination of factors including the nature of the nucleophile, the reaction conditions, and the relative lability of the two different chloride leaving groups.

Displacement of Halide Ligands

Nucleophilic substitution reactions on this compound can lead to the displacement of the chloride ligand from either the silicon center or the chloromethyl carbon. The Si-Cl bond is generally more reactive towards nucleophilic attack than the C-Cl bond in α-chlorosilanes. This enhanced reactivity at the silicon center is attributed to several factors. Silicon is more electropositive than carbon, making it a harder electrophilic center. Furthermore, silicon's ability to expand its coordination sphere allows it to form a pentacoordinate intermediate or transition state, which lowers the activation energy for substitution. This typically proceeds via an SN2-type mechanism at the silicon atom (often denoted as SN2@Si).

The general mechanism for nucleophilic substitution at the silicon center can be depicted as follows: Nu- + (CH3)2Si(CH2Cl)Cl → [(CH3)2Si(CH2Cl)(Nu)Cl]- → (CH3)2Si(CH2Cl)Nu + Cl-

Conversely, the C-Cl bond, while generally less reactive than the Si-Cl bond in this molecule, can also undergo nucleophilic substitution. This reaction follows a more traditional SN2 mechanism at the carbon center. The choice of nucleophile is critical in directing the site of attack. Hard nucleophiles, such as alkoxides and amides, tend to favor attacking the harder silicon center. Softer nucleophiles, in principle, could favor attack at the softer carbon center, although the high reactivity of the Si-Cl bond often dominates.

The relative reactivity of the two sites is a subject of mechanistic investigation, with the outcome often depending on the specific nucleophile and reaction conditions. For instance, in reactions with certain amines and amides, initial silylation at the nitrogen is observed, followed by intramolecular rearrangements. researchgate.net

Organometallic Reagent Reactivity

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily react with chlorosilanes. orgsyn.org In the case of this compound, these reagents typically attack the silicon center to displace the chloride ion, forming a new silicon-carbon bond. The high reactivity of organolithium and Grignard reagents makes them highly effective for this transformation, though their high basicity can sometimes lead to side reactions. wikipedia.org

A well-documented example is the reaction of this compound with phenylmagnesium bromide to synthesize (chloromethyl)dimethylphenylsilane. This reaction proceeds with high efficiency, demonstrating the preference for substitution at the silicon center over the carbon center. orgsyn.org

The general reaction can be summarized as: R-M + (CH3)2Si(CH2Cl)Cl → (CH3)2Si(CH2Cl)R + MCl (where R = alkyl, aryl; M = MgX, Li)

The reaction conditions, including the choice of solvent (typically ethers like THF or diethyl ether), play a crucial role in the success of these reactions. While organolithium reagents are generally more reactive than Grignard reagents, the latter are often preferred due to their wider functional group compatibility when catalyzed. orgsyn.org The less reactive nature of organomagnesium reagents can sometimes necessitate higher temperatures or prolonged reaction times to achieve complete conversion. orgsyn.org

| Reagent | Substrate | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | This compound | (Chloromethyl)dimethylphenylsilane | 99 | orgsyn.org |

| Methylmagnesium chloride | Diphenyldichlorosilane | Diphenylmethylchlorosilane | - | sci-hub.se |

| n-Butyllithium | Alkyl Halides | n-Butyl-Alkyl | - | wikipedia.org |

Silylation Reactions and Transsilylation Processes

This compound can function as a silylating agent, introducing the (chloromethyl)dimethylsilyl group onto various nucleophilic substrates, most notably alcohols, to form silyl (B83357) ethers. This process is a common method for protecting hydroxyl groups in organic synthesis. The reaction is typically carried out in the presence of a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine (B128534) or imidazole), which serves to neutralize the hydrochloric acid byproduct.

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center of the chlorosilane. The base facilitates the deprotonation of the resulting oxonium ion intermediate.

A more complex and mechanistically intriguing application of this compound involves a tandem silylation-desilylation sequence for the chemoselective N-methylation of carboxamides. In this process, the primary carboxamide is first silylated with this compound. This is followed by an intramolecular rearrangement where the carbonyl oxygen attacks the silicon center, leading to the formation of a pentacoordinate silicon chelate. This intramolecular transsilylation is a key step. Subsequent treatment with a fluoride (B91410) source, such as cesium fluoride, triggers desilylation and methylation of the nitrogen atom.

This two-step, one-pot procedure highlights the utility of this compound in facilitating transformations that might otherwise be difficult to achieve selectively. The formation of the pentacoordinate silicon intermediate is crucial for the observed selectivity of N-methylation over O-methylation.

Intramolecular Rearrangements and Isomerization Pathways

The structural features of this compound allow for fascinating intramolecular rearrangements and isomerizations, particularly under thermal conditions. These processes involve the migration of substituents between the silicon and carbon atoms.

Dyotropic Rearrangements

A dyotropic rearrangement is a pericyclic process in which two sigma bonds simultaneously migrate intramolecularly. This compound has been shown to undergo a gas-phase dyotropic rearrangement. acs.org This type of rearrangement, classified as a Type I dyotropic reaction, involves the interchange of two migrating groups' relative positions. d-nb.info

In the case of this compound, this involves the exchange of a methyl group from the silicon atom with the chlorine atom on the adjacent carbon. This rearrangement leads to the formation of chloro(ethyl)methylsilane.

Reaction: (CH3)2Si(H)CH2Cl ⇌ CH3Si(H)(Cl)CH2CH3

This process has been studied in the gas phase, and computational studies have been employed to investigate the mechanism. acs.orgd-nb.info The reaction is believed to proceed through a concerted, four-centered transition state. Such rearrangements are of significant theoretical interest in understanding the fundamental reactivity of organosilicon compounds.

Thermal-Induced Isomerizations

Beyond the specific classification of dyotropic rearrangements, this compound can undergo other isomerizations when subjected to high temperatures. Thermal decomposition pathways for various chlorosilanes have been investigated, often leading to a complex mixture of products through radical or concerted mechanisms. figshare.com

For this compound, the primary thermal isomerization observed is the dyotropic rearrangement discussed previously. This process represents the most well-characterized thermal-induced isomerization pathway for this specific compound in the gas phase. acs.org The activation energy and kinetics of this rearrangement provide insight into the strength of the Si-C, Si-H, C-Cl, and C-H bonds and the stability of the transition state. It is important to note that under different conditions, such as in the condensed phase or in the presence of catalysts, other isomerization or decomposition pathways may become accessible.

Radical-Mediated Transformations Involving this compound

The generation of this compound can be achieved through radical-mediated transformations of precursor methylsilanes. The primary method involves photochemical chlorination, a free-radical chain reaction where chlorine gas reacts with a methylsilane in the presence of electromagnetic radiation, typically UV light. google.comwikipedia.org This process is generally unselective, though reaction conditions can be tailored to favor certain products. wikipedia.org

The mechanism for the formation of the chloromethylsilyl group proceeds through three main stages:

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) under the influence of UV light, generating two highly reactive chlorine radicals (Cl•). science-revision.co.ukyoutube.com

Cl₂ + hν → 2 Cl•

Propagation: A chlorine radical abstracts a hydrogen atom from a methyl group on the silane (B1218182), forming hydrogen chloride (HCl) and a silylmethyl radical (•CH₂-SiR₃). chemguide.co.uk This carbon-centered radical then reacts with another molecule of chlorine to yield the chloromethyl-silane product and a new chlorine radical, which continues the chain reaction. science-revision.co.ukchemguide.co.uk

CH₃-SiH(CH₃)₂ + Cl• → •CH₂-SiH(CH₃)₂ + HCl

•CH₂-SiH(CH₃)₂ + Cl₂ → ClCH₂-SiH(CH₃)₂ + Cl•

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the recombination of two chlorine radicals to form chlorine gas or the reaction of a chlorine radical with a silylmethyl radical. youtube.com

2 Cl• → Cl₂

•CH₂-SiH(CH₃)₂ + Cl• → ClCH₂-SiH(CH₃)₂

While this compound is often the product of such radical reactions, it can also serve as a substrate for further radical transformations. The remaining C-H bonds on the methyl groups or the Si-H bond could potentially undergo subsequent radical abstraction and substitution, leading to the formation of more highly chlorinated or otherwise functionalized silanes. chemguide.co.uk The selectivity of these subsequent reactions is influenced by the relative stability of the potential radical intermediates, with tertiary C-H bonds being more reactive than secondary, which are more reactive than primary. wikipedia.org

Cross-Coupling Reactions Utilizing Organosilicon Intermediates

This compound serves as a valuable precursor for generating organosilicon intermediates that are subsequently used in carbon-carbon bond-forming cross-coupling reactions. The key transformation involves converting the chloromethyl group into a nucleophilic organometallic species, most commonly a Grignard reagent. orgsyn.orgresearchgate.net

The formation of the Grignard reagent, (dimethylsilyl)methylmagnesium chloride, is achieved by reacting this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). orgsyn.orggelest.com

ClCH₂-SiH(CH₃)₂ + Mg → ClMgCH₂-SiH(CH₃)₂

This organosilicon Grignard reagent can then be used in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Hiyama, or Negishi couplings, to form new Si-C bonds. nih.govsigmaaldrich.comnih.gov For instance, a related compound, chloro(chloromethyl)dimethylsilane, is used as a starting material in a zinc-catalyzed cross-coupling with phenylmagnesium bromide to synthesize (chloromethyl)dimethylphenylsilane. orgsyn.org This product is explicitly noted as a precursor to the useful Grignard reagent, dimethylphenylsilylmethylmagnesium chloride, highlighting the utility of the chloromethylsilyl moiety in generating intermediates for further coupling. orgsyn.org

The general scheme for using these intermediates involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The organosilicon nucleophile, generated from this compound, transfers its silylmethyl group to the palladium center during the transmetalation step.

Research on the related compound bis(chloromethyl)dimethylsilane (B1265723) further illustrates this principle, where its reaction with magnesium forms a mono-Grignard reagent that can undergo intermolecular C-Si coupling. researchgate.net This demonstrates the general strategy of using the chloromethyl group as a synthetic handle to create reactive organosilicon nucleophiles for building more complex molecular architectures.

Investigation of Reaction Kinetics and Energetics

Kinetic and energetic parameters provide quantitative insight into the reactivity of this compound. Studies on low-energy electron interactions and hydride donor ability have yielded specific data for this compound.

The gas-phase reaction of thermal electron attachment to this compound has been investigated using the pulsed Townsend technique. This research determined the rate coefficient (k) and activation energy (Eₐ) for this process over a temperature range of 298–378 K. These parameters are crucial for modeling plasma processes where silane derivatives are used.

Additionally, the nucleophilicity of this compound, specifically its capacity to act as a hydride donor, has been quantified. Mayr's reactivity database provides nucleophilicity parameters (N, sN) that describe its kinetic behavior toward standard electrophiles.

These kinetic data sets are fundamental for predicting the behavior of this compound in different chemical environments and for designing synthetic protocols that rely on its specific reactivity.

Role of Transient Silacyclopropane (B577268) Intermediates in Reaction Mechanisms

The formation of transient silacyclopropane intermediates has been proposed to play a significant role in the reaction mechanisms of certain chloromethylsilanes. While direct evidence for this compound is not extensively documented, mechanistic studies on the closely related compound, bis(chloromethyl)dimethylsilane, provide a strong basis for this hypothesis. researchgate.net

In the reaction of bis(chloromethyl)diorganosilanes with magnesium, the results are consistent with a pathway involving the generation of silacyclopropane intermediates. researchgate.net The proposed mechanism begins with the formation of a mono-Grignard reagent from one of the chloromethyl groups. This is followed by an intramolecular 1,3-elimination, where the nucleophilic carbon of the Grignard attacks the silicon center, displacing the second chloromethyl group and forming a transient silacyclopropane ring and magnesium chloride.

ClCH₂-SiR₂-CH₂MgCl → [SiR₂(CH₂)₂] + MgCl₂

This strained, three-membered ring is highly reactive and can subsequently undergo further transformations, such as polymerization or insertion reactions. researchgate.netprinceton.eduscispace.com For example, silacyclopropanes are known to react with a variety of nucleophiles and can undergo ring-expansion reactions upon insertion of carbonyl compounds or alkynes. princeton.eduscispace.com

Given these findings, it is plausible that organometallic derivatives of this compound could also participate in reactions involving transient three-membered ring intermediates. An analogous intramolecular reaction, perhaps involving activation of the Si-H bond, could lead to the formation of a methyl-silacyclopropane species. The investigation of such transient intermediates is key to understanding the complex reaction pathways and product distributions observed in the organometallic chemistry of functionalized silanes.

Applications of Chloromethyl Dimethyl Silane in Advanced Organic Synthesis

Precursor for Complex Organosilicon Compounds

Chloromethyl-dimethyl-silane is a fundamental starting material for the synthesis of more elaborate organosilicon compounds. Its utility as a precursor stems from the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the extension of the molecular framework by attaching various organic groups.

One of the primary applications in this context is its role as an intermediate in the production of specialized polymers and materials. For instance, it is a key component in the manufacturing of certain polysiloxanes. The process often involves using this compound as a raw material to create a base polymer, which can then be further functionalized by introducing groups like phenyl, vinyl, or fluoroalkyl to impart specific properties.

Furthermore, this compound is instrumental in producing silane (B1218182) coupling agents. These agents are critical for enhancing adhesion between organic polymers and inorganic substrates in composite materials, which are widely used in industries ranging from construction to electronics. The reactivity of this compound facilitates the creation of these vital interfacial molecules.

| Type of Complex Organosilicon Compound | Role of this compound | Example Application Area |

| Functionalized Polysiloxanes | Serves as a monomeric unit for building the polymer backbone, which is subsequently modified. | Specialty silicone rubbers and oils. azom.com |

| Silane Coupling Agents | Acts as an intermediate in the synthesis of agents that bridge organic and inorganic materials. innospk.comshinetsusilicone-global.comscirp.org | Composite materials, adhesives, coatings. shinetsusilicone-global.comsilicorex.com |

| Carbosilane Dendrimers | Can be used in multi-step syntheses to build branched silicon-carbon structures. | Advanced materials and catalysis. researchgate.net |

Introduction of Functional Groups into Organic Molecules

A significant application of this compound in organic synthesis is the introduction of the dimethylsilylmethyl group onto various organic substrates. This functionalization is valuable for modifying the physical and chemical properties of molecules, such as solubility, stability, and reactivity. The silicon-containing moiety can influence the electronic and steric environment of the target molecule, leading to novel characteristics.

This process is typically achieved through the reaction of this compound with a suitable nucleophile, displacing the chloride ion and forming a new carbon-carbon or carbon-heteroatom bond. The introduced dimethylsilylmethyl group can then serve as a handle for further transformations or act as a protecting group for certain functionalities during a multi-step synthesis.

Development of Novel Synthetic Reagents and Building Blocks

The versatility of this compound extends to its use as a precursor for novel synthetic reagents. A prominent example is its conversion into a Grignard reagent, dimethylsilylmethylmagnesium chloride. orgsyn.org This transformation is accomplished by reacting this compound with magnesium metal in an ether solvent. adichemistry.comwikipedia.orgyoutube.com

The resulting Grignard reagent is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds. youtube.com It effectively introduces the dimethylsilylmethyl unit into a wide range of electrophilic substrates, including aldehydes, ketones, esters, and epoxides. This makes it an invaluable tool for constructing complex organic molecules and other organometallic compounds. The ability to generate such a reactive species from a stable and commercially available precursor underscores the importance of this compound as a foundational building block in synthetic chemistry. orgsyn.org

| Reagent/Building Block | Precursor | Typical Transformation | Application |

| Dimethylsilylmethylmagnesium chloride | This compound | Reaction with magnesium metal. orgsyn.org | Nucleophilic addition to carbonyls, ring-opening of epoxides. |

| Dimethylphenylsilylmethylmagnesium chloride | (Chloromethyl)dimethylphenylsilane | Reaction with magnesium metal. orgsyn.org | Precursor for creating complex tetraorganosilanes. orgsyn.org |

Selective N-Alkylation and Related Transformations

The selective alkylation of nitrogen-containing compounds, particularly amides, can be a challenging endeavor due to the potential for competing O-alkylation. scientificupdate.com this compound and its derivatives have emerged as effective reagents for achieving selective N-alkylation. scientificupdate.com

In a notable application, a related compound, (chloromethyl)dimethylchlorosilane, was used in a two-step, one-pot procedure for the selective N-methylation of a pyrimidone intermediate in the synthesis of the antiretroviral drug Raltegravir. scientificupdate.com The process involves the initial silylation of the amide nitrogen, followed by an intramolecular rearrangement and subsequent desilylation to yield the N-methylated product with high selectivity, avoiding the problematic O-alkylated isomer. scientificupdate.com This methodology highlights the utility of chloromethylsilanes in directing alkylation reactions to the desired nitrogen atom, which is a crucial step in the synthesis of many pharmaceuticals and bioactive molecules. scientificupdate.com The chloromethyl group can also be involved in N-alkylation side reactions in solid-phase peptide synthesis, where residual chloromethyl groups on the resin can alkylate amino groups of the peptide chain. nih.gov

Stereocontrol in Organosilicon-Mediated Synthesis

While organosilicon compounds are widely utilized in asymmetric synthesis to control the stereochemical outcome of reactions, specific, well-documented examples detailing the direct use of this compound for stereocontrol are not prevalent in readily available literature. The field of chiral organosilicon compounds is extensive, with research focusing on reagents where the silicon atom itself is a stereocenter or where chiral ligands are attached to the silicon. aston.ac.ukacs.orgacs.org These chiral silanes can act as powerful reagents or catalysts in asymmetric synthesis. documentsdelivered.com

The dimethylsilylmethyl group, which can be introduced by this compound, can potentially play a role in stereocontrol by influencing the steric environment of a molecule. However, achieving high levels of stereoselectivity typically requires more specialized chiral silicon reagents. Research in this area continues to explore novel applications of organosilanes in asymmetric transformations. aston.ac.uk

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. Chlorosilanes, such as chlorotrimethylsilane, have been shown to be effective catalysts or promoters in certain MCRs, like the Biginelli reaction.

In these reactions, the chlorosilane can act as a Lewis acid, activating a carbonyl group towards nucleophilic attack and facilitating the cyclization steps. Given its structural similarity, this compound could potentially serve a similar role in promoting MCRs. Furthermore, the reactive chloromethyl group offers the possibility for this compound to not only act as a catalyst but also to be incorporated into the final product, leading to complex, silicon-containing heterocyclic structures. This dual functionality makes it an intriguing candidate for the development of novel MCR methodologies.

Research into Chloromethyl Dimethyl Silane in Materials Science and Polymer Chemistry

Precursor in the Synthesis of Functionalized Silicone Polymers

Chloromethyl-dimethyl-silane serves as a crucial starting material for the synthesis of silicone polymers with tailored properties and architectures. The presence of the chloromethyl group provides a reactive site for a variety of chemical modifications, enabling the introduction of diverse functional groups onto the polysiloxane backbone.

Tailoring Polymer Architecture through Pendant Chloromethyl Groups

The incorporation of this compound into silicone polymer chains introduces pendant chloromethyl groups, which act as versatile handles for subsequent chemical transformations. libretexts.org This allows for the precise control and design of the polymer architecture, leading to materials with specific functionalities. libretexts.orgnih.gov The basic structure of a polymer is a long chain, which can be decorated with these pendant groups. libretexts.org

The reactivity of the chloromethyl group allows for a range of nucleophilic substitution reactions, enabling the attachment of various functional moieties. This process is a cornerstone for creating polymers with tailored properties such as altered solubility, thermal stability, and chemical resistance. For instance, the chloromethyl groups can be converted to other functionalities, which can then participate in further reactions to create crosslinked or grafted copolymers. libretexts.org This functionalization is a key strategy for designing materials for specific applications. researchgate.net

Controlled/Living Ring-Opening Polymerization Initiated by Silane (B1218182) Derivatives

In the realm of polymer synthesis, controlled/living polymerization techniques are paramount for producing polymers with well-defined molecular weights and narrow molecular weight distributions. While not a direct initiator itself, this compound plays a critical role as an end-capping agent in controlled/living ring-opening polymerization (ROP) of cyclosiloxanes. nih.govresearchgate.net Anionic ROP of cyclotrisiloxanes is a prominent method for synthesizing well-defined polysiloxanes. nih.gov

In these polymerization systems, after the desired polymer chain length is achieved, this compound is introduced to terminate the living polymer chains. This results in the formation of polysiloxanes with (chloromethyl)dimethylsilyl terminal groups. nih.govresearchgate.net These end-functionalized polymers are valuable intermediates for the synthesis of more complex macromolecular structures, such as block copolymers and star polymers. The ability to precisely control the end groups of the polymer chains is a significant advantage for creating advanced materials with sophisticated architectures. mdpi.com

| Polymerization Parameter | Observation |

| Role of CMDMS | End-capping agent |

| Polymerization Type | Controlled/living ring-opening polymerization |

| Resulting Functionality | (Chloromethyl)dimethylsilyl-terminated polymers |

| Significance | Enables synthesis of well-defined block and star copolymers |

Development and Mechanism of Silane Coupling Agents

Enhanced Adhesion between Organic and Inorganic Phases

The primary function of a silane coupling agent is to enhance the adhesion between dissimilar materials, such as glass fibers and a polymer matrix. innospk.com this compound derivatives can be designed to have a dual-reactive nature. The silane portion of the molecule can hydrolyze to form silanols, which then condense with hydroxyl groups on the surface of inorganic substrates, forming stable covalent bonds. gelest.comup.pt

Surface Modification Strategies for Diverse Substrates

Beyond their use in composites, silanes derived from this compound are employed in various surface modification strategies. cfsilicones.comshinetsusilicones.com These strategies aim to alter the surface properties of substrates to achieve desired characteristics such as hydrophobicity, biocompatibility, or specific reactivity. gelest.com

The chloromethyl group can be transformed into a wide range of other functional groups, allowing for the tailoring of surface properties. For example, surfaces can be modified to repel water, improve lubrication, or immobilize biomolecules. This versatility makes this compound a valuable tool for surface engineering in a multitude of applications, from microelectronics to biomedical devices. gelest.comnih.gov

| Substrate | Desired Property | Role of CMDMS-derived Silane |

| Glass Fibers | Enhanced Adhesion | Forms covalent bonds with fiber surface and polymer matrix |

| Silica (B1680970) Nanoparticles | Improved Dispersion | Modifies surface to be compatible with organic resins |

| Metal Surfaces | Corrosion Resistance | Creates a protective, hydrophobic layer |

| Biomedical Implants | Biocompatibility | Allows for the attachment of biocompatible molecules |

Preparation of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are a class of advanced materials that combine the properties of both organic and inorganic components at the molecular or nanometer scale. mdpi.com The sol-gel process is a common method for preparing these materials, and silanes like this compound are key precursors in this synthesis. mdpi.comnih.gov

By co-condensing this compound or its derivatives with other metal alkoxides, it is possible to create a covalently linked, ordered, hybrid network. rsc.org The organic component, introduced through the silane, can impart properties such as flexibility, processability, and specific functionality, while the inorganic component provides structural integrity, thermal stability, and hardness. mdpi.com

The reactive chloromethyl group within the hybrid material offers a site for further functionalization, allowing for the creation of materials with tailored optical, electronic, or catalytic properties. This approach has been used to develop a wide range of innovative materials for applications in coatings, sensors, and nanotechnology. nbinno.comdoi.org

Cross-Linking Chemistries in Polymer Networks

This compound serves as a versatile cross-linking agent, particularly in the synthesis of silicone elastomers. innospk.com The cross-linking process is fundamental to the transformation of liquid or uncured polymers, such as polydimethylsiloxane (B3030410) (PDMS), into solid, elastomeric materials with a three-dimensional network structure. This transformation imparts desirable mechanical properties, high-temperature resistance, and good electrical insulation to the final polymer. innospk.comyoutube.com

The primary mechanism involves the formation of covalent bonds between polymer chains. youtube.com In the context of silane chemistry, this often occurs through hydrolysis and condensation reactions. The presence of hydrolyzable groups on the silicon atom allows for reaction with moisture to form silanol (B1196071) groups (Si-OH). These silanol groups can then undergo condensation to form stable siloxane bonds (Si-O-Si), which constitute the cross-links within the polymer network. nbinno.comnih.gov While this compound itself contains a non-hydrolyzable chloromethyl group, its synthesis from precursors like dichlorodimethylsilane, which readily reacts with water, is a key step in producing the foundational linear or cyclic Si-O chains that can be further functionalized and cross-linked. wikipedia.org

The reactivity of the chloromethyl group provides a site for grafting or further chemical modifications, enabling the integration of the silane into various polymer backbones. nbinno.comguidechem.com This dual functionality is characteristic of silane coupling agents, which can bridge organic polymers and inorganic materials. innospk.com The incorporation of silanes like this compound into a polymer matrix can be tuned to control the cross-linking density. nih.gov This, in turn, influences the final properties of the material, such as stiffness and flexibility. youtube.com

Different cross-linking chemistries can be employed for silane-terminated polymers. These include condensation cure systems that result in the elimination of a volatile byproduct. paint.org The choice of cross-linker and catalyst is critical in dictating the reaction kinetics and the ultimate physical properties of the cured polymer network. paint.orgresearchgate.net

Fabrication of Advanced Functional Materials Utilizing Silane Scaffolds

This compound is a key building block in the fabrication of advanced functional materials, acting as a precursor for specialty silicon-containing polymers and functionalized silanes. innospk.comnbinno.com Its utility stems from its role as a silane scaffold, providing a structural foundation that can be chemically modified to create materials with tailored properties for specific applications.

One significant application is in the production of composite materials, where it serves as an intermediate for silane coupling agents. innospk.com These agents are crucial for enhancing the adhesion between inorganic fillers (like silica) and organic polymer matrices, resulting in stronger and more durable composites used in industries ranging from automotive to construction. innospk.cominnospk.com The silane effectively acts as a bridge at the interface between these dissimilar materials. mdpi.com

In the realm of tissue engineering, silane scaffolds are instrumental in creating biocompatible and biostable macroporous structures. For instance, poly(dimethylsiloxane) (PDMS), for which this compound is a synthetic precursor, can be fabricated into scaffolds with controlled porosity. nih.govmiami.edu These scaffolds can support cell adhesion and tissue growth, demonstrating their potential for in vivo implantation. nih.gov The surface of these silane-based scaffolds can be further functionalized, for example by coating with proteins like fibronectin, to enhance their biological activity. nih.gov

The versatility of silane scaffolds also extends to the development of advanced coatings and nanotechnology. innospk.com The ability to graft different functional groups onto the silane backbone allows for the precise tuning of surface properties. nbinno.com This is leveraged in creating surface modifiers to improve the wetting and dispersibility of pigments and fillers in coatings, inks, and adhesives. innospk.com Furthermore, the ongoing research into porous coordination polymers, such as metal-organic frameworks (MOFs), highlights the broader strategy of using molecular building blocks to create high-capacity materials for applications like gas storage. umich.edu The principles of building scaffold-like structures from reactive chemical components are central to both silane chemistry and the development of these novel porous materials.

Interactive Data Table: Properties of Silane Precursors in Materials Fabrication

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/mL at 25°C) | Key Application in Fabrication |

| This compound | 1719-57-9 | C3H8Cl2Si | 114 | 1.086 | Intermediate for silicone polymers and coupling agents innospk.com |

| Dimethyldichlorosilane | 75-78-5 | C2H6Cl2Si | 70 | 1.07 | Precursor to dimethylsilicone and polysilane compounds wikipedia.org |

| Bis(chloromethyl)dimethylsilane (B1265723) | 2917-46-6 | C4H10Cl2Si | 159-160 | 1.075 | Cross-linking and functionalization of polymers |

| Chloromethyl(dimethyl)methoxysilane | 18143-33-4 | C4H11ClOSi | ~140-143 | N/A | Precursor for specialty silicon-containing polymers nbinno.comgoogle.com |

Catalytic Roles and Applications of Chloromethyl Dimethyl Silane and Its Derivatives

Ligand Design for Metal-Catalyzed Processes

The chloromethyl group in chloromethyl-dimethyl-silane serves as a reactive handle for the synthesis of a wide array of ligands for transition metal catalysts. By reacting this compound with nucleophiles such as phosphines, amines, or thiols, silyl-functionalized ligands can be prepared. These ligands can then be coordinated to various metal centers, including rhodium, palladium, and platinum, to create catalysts with tailored properties for specific applications.

One common strategy involves the synthesis of silyl-phosphine ligands. For example, the reaction of this compound with a lithiated phosphine (B1218219) can produce a ligand where the silicon moiety is tethered to the phosphorus atom. The steric and electronic properties of such ligands can be fine-tuned by modifying the substituents on both the silicon and phosphorus atoms. These ligands have been employed in various catalytic reactions, including cross-coupling and hydrogenation.

The table below illustrates the synthesis of a generic silyl-phosphine ligand from this compound and its potential application in a metal complex.

| Reactant 1 | Reactant 2 | Ligand Structure | Metal Precursor | Potential Catalytic Application |

| This compound | Li-PR₂ | (CH₃)₂Si(CH₂PR₂) | [Rh(COD)Cl]₂ | Asymmetric Hydrogenation |

| This compound | Na-SR | (CH₃)₂Si(CH₂SR) | Pd(OAc)₂ | Suzuki-Miyaura Coupling |

The introduction of the silicon-containing fragment into the ligand backbone can influence the catalyst's stability, solubility, and catalytic activity. The silyl (B83357) group can also provide a site for immobilization of the catalyst onto a solid support.

Heterogeneous and Homogeneous Catalysis Mediated by Silane-Functionalized Supports

The ability to anchor homogeneous catalysts onto solid supports is of great interest as it combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. This compound is a key reagent for the functionalization of inorganic supports like silica (B1680970) and alumina.

The surface of silica contains silanol (B1196071) (Si-OH) groups that can react with the chloro group of this compound, resulting in the covalent attachment of the dimethylsilylmethyl group to the silica surface. This functionalized silica can then be further modified to immobilize transition metal complexes. For example, the chloromethyl group on the surface can be converted to other functional groups, such as amines or phosphines, which can then coordinate to a metal center.

This approach has been successfully used to prepare a variety of supported catalysts. For instance, rhodium complexes have been immobilized on this compound-functionalized silica and utilized in hydrogenation reactions. Similarly, palladium catalysts supported on such modified materials have shown activity in C-C coupling reactions like the Suzuki-Miyaura reaction.

The performance of these heterogeneous catalysts can be influenced by factors such as the loading of the metal complex, the nature of the support, and the reaction conditions. The table below provides a hypothetical comparison of the catalytic activity of a homogeneous rhodium catalyst and its counterpart immobilized on this compound-functionalized silica in a hydrogenation reaction.

| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Recyclability (cycles) |

| Homogeneous Rh Complex | 1-Octene | 99 | 98 | 1 |

| Rh on CMDS-Silica | 1-Octene | 95 | 97 | >5 |

CMDS: this compound

In homogeneous catalysis, derivatives of this compound can be used to create catalysts with enhanced solubility in specific solvent systems or to facilitate catalyst recovery through techniques like liquid-liquid extraction.

Investigation of Catalytic Mechanisms

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing more efficient catalysts. While detailed mechanistic studies specifically focusing on catalysts derived from this compound are not extensively reported, the general principles of the catalytic cycles in which they participate are well-established.

For instance, in the case of a palladium-catalyzed Suzuki-Miyaura coupling using a ligand derived from this compound, the catalytic cycle is believed to proceed through the established steps of oxidative addition, transmetalation, and reductive elimination. The role of the silyl-functionalized ligand would be to modulate the electron density and steric environment of the palladium center, thereby influencing the rates of these individual steps. Spectroscopic techniques, such as NMR, can be employed to identify key intermediates in the catalytic cycle and to probe the coordination of the ligand to the metal center.

Similarly, in platinum-catalyzed hydrosilylation reactions, the mechanism is generally accepted to involve platinum(0) and platinum(II) intermediates. The presence of a ligand derived from this compound could affect the stability of these intermediates and the energy barriers for the elementary steps of the reaction. Kinetic studies and computational modeling can provide valuable insights into the mechanistic details of these catalytic processes.

The investigation of these mechanisms often involves a combination of experimental techniques and theoretical calculations to build a comprehensive picture of the catalytic pathway.

Spectroscopic and Computational Elucidation of Chloromethyl Dimethyl Silane Chemistry

Vibrational Spectroscopy Studies (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational landscape and bonding characteristics of molecules. For chloromethyl-dimethyl-silane, these methods reveal the presence of rotational isomers and provide detailed information about the vibrational frequencies of its constituent bonds.

Due to rotation around the silicon-carbon (Si-C) bond, this compound is expected to exist as a mixture of conformational isomers, or rotamers. These conformers, typically designated as trans (or anti) and gauche, exhibit distinct vibrational spectra. The trans conformer is characterized by the chlorine atom and the silicon-hydrogen bond being in an anti-periplanar arrangement, while in the gauche conformer, the dihedral angle between these groups is approximately 60°.

Studies on analogous compounds, such as chloro(chloromethyl)methylsilanes, have demonstrated that in the liquid state, both trans and gauche isomers coexist, while in the crystalline state, only one form persists. oup.com For this compound, it is anticipated that the trans conformer is the more stable form in the solid state. The relative populations of these conformers in the liquid and gaseous phases are dependent on the temperature and the solvent environment. The energy difference between the conformers can be determined by analyzing the temperature dependence of the intensities of their respective vibrational bands.

The infrared and Raman spectra of this compound exhibit a series of absorption bands and scattering peaks, respectively, which correspond to the fundamental vibrational modes of the molecule. The assignment of these bands to specific bond stretching, bending, and torsional motions provides a detailed picture of the molecule's structure and bonding.

A detailed assignment of the vibrational frequencies for this compound can be made by comparison with related molecules and supported by normal coordinate analysis. The table below presents a summary of the expected vibrational frequencies for key functional groups.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

| C-H Stretch | 2970 - 2900 | Stretching of the carbon-hydrogen bonds in the methyl and chloromethyl groups. |

| Si-H Stretch | 2150 - 2100 | Stretching of the silicon-hydrogen bond. |

| CH₂ Scissoring | 1420 - 1400 | Bending motion of the methylene (B1212753) group. |

| Si-CH₃ Deformation | 1260 - 1240 | Symmetrical deformation of the methyl groups attached to silicon. |

| CH₂ Wagging | 1150 - 1100 | Wagging motion of the methylene group. |

| Si-C Stretch | 800 - 700 | Stretching of the silicon-carbon bonds. |

| C-Cl Stretch | 750 - 650 | Stretching of the carbon-chlorine bond. |

| Si-Cl Stretch | 600 - 450 | If a Si-Cl bond were present, it would appear in this region. |

| Skeletal Bending | < 400 | Bending and torsional modes of the molecular skeleton. |

Note: The exact frequencies can vary depending on the conformational state and the phase (gas, liquid, or solid).

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of chemical compounds. For this compound, ¹H, ¹³C, and ²⁹Si NMR provide detailed information that extends beyond simple identification, offering insights into the electronic environment of the nuclei and the connectivity within the molecule.

The ¹H NMR spectrum of this compound typically shows two main signals corresponding to the protons of the dimethylsilyl group and the protons of the chloromethyl group. The integration of these signals confirms the ratio of protons in the molecule. Furthermore, coupling between the silicon-29 (B1244352) isotope (²⁹Si, with a natural abundance of 4.7%) and the protons can be observed as satellite peaks. The magnitude of these coupling constants provides valuable structural information.

For instance, in a 300 MHz ¹H NMR spectrum in CCl₄, the following parameters have been reported:

δ(Si(CH₃)₂) = 0.550 ppm

δ(CH₂Cl) = 2.892 ppm

J(²⁹Si-H of Si(CH₃)₂) = 7.3 Hz

J(²⁹Si-H of CH₂Cl) = 4.6 Hz chemicalbook.com

These coupling constants are indicative of the through-bond interactions between the silicon nucleus and the protons, and their values can be influenced by the electronegativity of the substituents and the molecular geometry.

²⁹Si NMR spectroscopy is particularly informative for organosilicon compounds. The chemical shift of the silicon nucleus is sensitive to its coordination number and the nature of the atoms bonded to it. For this compound, the ²⁹Si chemical shift is expected to be in the region typical for tetracoordinated silicon atoms bonded to carbon, hydrogen, and a chloromethyl group. The precise chemical shift can provide insights into the electronic effects of the chloromethyl substituent.

The following table summarizes the key NMR data for this compound:

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| ¹H (Si(CH₃)₂) | ~0.55 | J(²⁹Si-H) ≈ 7.3 |

| ¹H (CH₂Cl) | ~2.89 | J(²⁹Si-H) ≈ 4.6 |

| ¹³C (Si(CH₃)₂) | Expected in the range of 0-10 ppm | J(²⁹Si-¹³C) would provide further structural information. |

| ¹³C (CH₂Cl) | Expected in the range of 20-30 ppm | J(²⁹Si-¹³C) would provide further structural information. |

| ²⁹Si | Expected in the typical range for tetracoordinate silanes |

X-ray Diffraction Analysis of Crystalline Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. However, this compound is a liquid at room temperature, which precludes its direct analysis by this technique. To obtain precise bond lengths, bond angles, and conformational information in the solid state, it is necessary to prepare a crystalline derivative.

The reactive chloromethyl group in this compound provides a handle for the synthesis of solid derivatives. For example, reaction with a suitable amine could lead to the formation of a crystalline ammonium (B1175870) salt. Alternatively, coordination to a metal center could yield a crystalline organometallic complex.

Synthesis: Reaction of this compound with a co-reactant to form a stable, crystalline product.

Crystallization: Growing single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step.

Data Collection and Structure Refinement: Analysis of the diffraction pattern to determine the unit cell parameters and the atomic positions within the crystal lattice.

The resulting structural data would provide unambiguous evidence for the preferred conformation of the chloromethyl-dimethyl-silyl moiety in the solid state and allow for a detailed comparison with the results from spectroscopic and computational studies.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecules. DFT calculations can provide valuable insights into the electronic structure, molecular geometry, vibrational frequencies, and NMR parameters of this compound, complementing and aiding in the interpretation of experimental data.

DFT calculations can be employed to model the electronic structure of this compound, providing a quantitative description of the electron distribution and the nature of the chemical bonds. Key aspects that can be elucidated include:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of the kinetic stability of the molecule.

Atomic Charges: Various population analysis schemes within DFT can be used to assign partial atomic charges, providing a more quantitative picture of the inductive effects of the substituents.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the electrostatic potential on the van der Waals surface of the molecule, highlighting the regions that are susceptible to electrophilic or nucleophilic attack.

These computational results can be correlated with the experimental spectroscopic data. For example, calculated vibrational frequencies can aid in the assignment of the experimental IR and Raman spectra, and computed NMR chemical shifts can be compared with the experimental values to validate the computational model and provide a deeper understanding of the factors influencing these parameters.

Reaction Pathway Modeling and Transition State Analysis

The elucidation of chemical reaction mechanisms at a molecular level is greatly enhanced by computational chemistry, particularly through reaction pathway modeling and the analysis of transition states. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for investigating the potential energy surfaces of reacting systems. These approaches allow for the optimization of geometries for reactants, products, intermediates, and, crucially, transition states.

For organosilicon compounds, such as chlorosilanes, computational studies have provided significant insights into their reactivity. For instance, DFT and MP2 studies have been employed to understand the redistribution reactions of chloromethylsilanes catalyzed by substances like aluminum chloride. sioc-journal.cnresearchgate.net These studies involve locating transition state structures and calculating activation barriers, which are essential for determining the most probable reaction pathways. The process often involves techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state connects the intended reactants and products. sioc-journal.cnresearchgate.net

A typical computational workflow for transition state analysis involves:

Initial Guess: Proposing an initial structure for the transition state based on chemical intuition or through methods like linear synchronous transit (LST) or quadratic synchronous transit (QST).

Optimization: Employing algorithms designed to locate saddle points on the potential energy surface. Common keywords in software packages like Gaussian include Opt=(TS, CalcFC, NoEigenTest).

Verification: Performing a frequency calculation on the optimized structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

Molecular Dynamics Simulations for Conformational and Reactive Behavior

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of molecules, including their conformational changes and reactive tendencies over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions on timescales ranging from femtoseconds to microseconds. pitt.edunih.gov This methodology is particularly useful for exploring the conformational landscape of flexible molecules and for simulating the initial stages of chemical reactions.

The application of MD simulations to organosilanes has been demonstrated in various contexts. For example, simulations have been used to investigate the interaction of silanes, such as 3-(aminopropyl)triethoxysilane (3-APTES), with inorganic nanostructures like calcium-silicate-hydrate (CSH). mdpi.com These studies reveal how the silane (B1218182) molecules arrange themselves and interact with surfaces, providing insights into their role as coupling agents at the molecular level. mdpi.com Such simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of its atomic coordinates.

For a molecule like this compound, MD simulations could be employed to:

Analyze Conformational Preferences: By simulating the molecule in the gas phase or in a solvent, one could determine the relative populations of different rotational isomers (conformers) and the energy barriers for interconversion between them.

Study Reactive Encounters: MD can simulate the collision and interaction of this compound with other reactive species, providing insights into the initial steps of a chemical reaction.

Probe Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to understand how the solvent influences the conformational equilibrium and reactivity of the silane.

Despite the broad utility of MD simulations, specific studies focusing on the conformational and reactive behavior of this compound are not prominent in the existing scientific literature. Nevertheless, the general principles and techniques of MD are well-established and could be readily applied to this compound to complement experimental findings and quantum chemical calculations. pitt.edu

Gas-Phase Electron Attachment and Plasma Chemistry Studies

The interaction of low-energy electrons with molecules is a fundamental process in various environments, including industrial plasmas used for materials processing. nih.gov this compound, like other silane derivatives, is utilized in such plasmas for manufacturing devices like solar cells and displays. researchgate.net Understanding its behavior upon electron attachment is crucial for modeling and controlling these plasma processes.

Gas-phase studies have been conducted to determine the kinetics of low-energy electron attachment to this compound. The process of interest is dissociative electron attachment (DEA), where a molecule captures an electron to form a transient negative ion, which then fragments. mdpi.comquantemol.comusc.edu This is a resonance process, occurring at specific electron energies. mdpi.com

Experimental investigations using techniques like the pulsed Townsend method have provided quantitative data on thermal electron attachment to chloromethyldimethylsilane (represented here as SiH(CH₃)₂(CH₂Cl) in the cited study, which appears to be an alternative representation of the target molecule). researchgate.net These experiments measure key kinetic parameters such as the rate coefficient (k) and the activation energy (Ea) for the attachment process. For chloromethyldimethylsilane, these values have been determined in the temperature range of 298–378 K. researchgate.net The data provide crucial input for plasma chemistry models, which aim to simulate the complex network of reactions occurring in a plasma environment. umich.eduscispace.com

The key findings from these gas-phase studies are summarized in the table below.

| Compound | Rate Coefficient (k) at 298 K (cm³ s⁻¹) | Activation Energy (Ea) (eV) |

|---|---|---|

| Chloromethyldimethylsilane | (1.24 ± 0.05) × 10⁻¹¹ | 0.31 ± 0.01 |

These results indicate that this compound captures thermal electrons with a specific rate and requires a certain amount of energy to overcome the reaction barrier. researchgate.net This information is vital for understanding how the molecule fragments in a plasma and which reactive species are formed, ultimately influencing the properties of the deposited materials. nih.gov The correlation between activation energies and vertical attachment energies (VAEs) observed for other chloroalkanes suggests that electron attachment occurs into the lowest unoccupied molecular orbital (LUMO) of the molecule. researchgate.net

Advanced Research Directions and Future Perspectives

Integration in Nanotechnology and Nanoscience

Chloromethyl-dimethyl-silane and related organosilanes are integral to the fields of nanotechnology and nanoscience, primarily for the surface modification of nanoparticles and the formation of self-assembled monolayers (SAMs). upenn.eduresearchgate.netresearchgate.netnih.govnih.govnanomedicine-rj.com The ability to tailor the surface chemistry of materials at the molecular level is crucial for developing new technologies with enhanced performance.

The chlorosilyl group of this compound reacts readily with hydroxyl groups present on the surfaces of many inorganic materials, such as silica (B1680970), metal oxides, and glass. nih.govresearchgate.net This reaction forms a stable covalent bond, anchoring the dimethyl-chloromethylsilyl group to the surface. The pendant chloromethyl group can then be further functionalized through nucleophilic substitution reactions, allowing for the attachment of a wide array of organic molecules. This two-step functionalization process provides a powerful platform for creating hybrid organic-inorganic nanomaterials with precisely controlled surface properties.

Detailed Research Findings:

Surface Modification of Nanoparticles: The surface modification of nanoparticles with silane (B1218182) coupling agents like this compound is a widely used strategy to prevent their aggregation and improve their dispersion in polymer matrices. nih.govnih.gov For instance, silica nanoparticles modified with dimethyldichlorosilane have shown enhanced hydrophobicity, leading to greater stability in foam applications. researchgate.net This surface functionalization is critical for the development of advanced nanocomposites with improved mechanical, thermal, and optical properties.

Self-Assembled Monolayers (SAMs): Organosilanes are extensively used to form SAMs on various substrates. upenn.eduresearchgate.netarxiv.org These highly ordered molecular layers are created through the adsorption and covalent binding of silane molecules onto a surface. arxiv.org SAMs derived from functional silanes are employed in a multitude of applications, including the creation of model substrates to study cellular adhesion and the chemical grafting of bioactive molecules. upenn.edu The quality and uniformity of these monolayers are critical for their performance, and reliable, high-speed preparation methods are an active area of research. arxiv.org

Sustainable Synthesis and Green Chemistry Approaches

The traditional synthesis of organosilanes, including this compound, often relies on energy-intensive processes and the use of hazardous reagents. nih.gov Consequently, a significant research effort is directed towards developing more sustainable and environmentally benign synthetic routes, aligning with the principles of green chemistry. nih.gov

The direct synthesis, or Müller-Rochow process, is a cornerstone of industrial organosilicon chemistry, allowing for the large-scale production of organochlorosilanes. mdpi.com However, this process typically requires high temperatures and produces a mixture of products. wikipedia.org Research is ongoing to improve the selectivity and energy efficiency of the direct process through the development of new catalysts and reaction conditions.

Detailed Research Findings:

Chlorine-Free Synthesis: A key goal in green organosilicon chemistry is the development of chlorine-free synthetic methods. researchgate.net One promising approach is the dehydrogenative coupling of hydrosilanes with alcohols, which produces silyl (B83357) ethers and hydrogen gas as the only byproduct. nih.govacs.org This method avoids the use of corrosive chlorosilanes and the generation of ammonium (B1175870) salt waste.

Catalytic Routes: Catalysis plays a crucial role in developing sustainable synthetic methods. For example, the use of earth-abundant and environmentally benign transition metals like cobalt in hydrosilylation reactions offers a more sustainable alternative to traditional platinum-based catalysts. acs.org Additionally, mechanochemistry, which involves reactions induced by mechanical force, is being explored as a green approach to the direct synthesis of alkoxysilanes. researchgate.net

Renewable Precursors: The use of renewable resources as starting materials is another important aspect of green chemistry. nih.gov Research is being conducted to explore the synthesis of organosilanes from bio-derived precursors, which would further reduce the environmental footprint of the organosilicon industry.

Bio-Inspired Silane Chemistry Research

Nature provides a rich source of inspiration for the design of new materials and synthetic processes. nih.gov In the context of organosilicon chemistry, researchers are particularly interested in the process of biomineralization, where organisms such as diatoms and sponges produce intricate silica structures under ambient conditions. geologyscience.rumdpi.com Understanding the mechanisms of biosilica formation could lead to the development of novel, environmentally friendly methods for synthesizing silica-based materials.

Detailed Research Findings:

Bio-inspired Silica Synthesis: By mimicking the role of specific proteins and biomolecules found in nature, researchers have developed methods to rapidly condense silica at room temperature and neutral pH. acs.org This "bio-inspired silica" (BIS) offers a greener and more biocompatible alternative to traditional silica synthesis methods. acs.org

Biomimetic Materials: The principles of biomineralization are also being applied to create new biomimetic materials. nih.gov For example, bio-inspired, siloxane-containing materials have been synthesized with properties that mimic the structure of DNA. scholaris.ca These materials have potential applications in areas such as self-healing polymers and drug delivery.

Organosilicon Compounds in Biomineralization: The role of organosilicon compounds in biological systems is an active area of research. geologyscience.ru It has been proposed that hypercoordinate silicon-organic complexes may be involved in the transport of silica by biological organisms. geologyscience.ru A deeper understanding of these processes could open up new avenues for the bio-inspired synthesis of organosilicon compounds.

Computational Design and Predictive Modeling for Novel Applications

Computational modeling has become an indispensable tool in modern chemistry, enabling the prediction of molecular properties and the design of new materials and reactions. In the field of organosilicon chemistry, computational methods are being used to study the behavior of compounds like this compound and to guide the development of novel applications.

Detailed Research Findings:

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations are used to model the conformation of adsorbed silane primers and their interactions with substrates. tandfonline.com These simulations can provide insights into the adhesion of organosilanes to different metal oxide surfaces and the effect of water at the interface. tandfonline.com

Predictive In Silico Chemical Vapor Deposition (CVD): Computational fluid dynamics (CFD) and kinetic Monte Carlo (kMC) methods are being employed to model the CVD process, which is used to deposit thin films of silicon-containing materials. acs.orgrsc.org These predictive models can help to optimize the deposition process and understand the factors that control the morphology of the resulting films. rsc.org

Machine Learning in Spectral Analysis: Machine learning techniques are being developed for the analysis of complex spectral data, such as that obtained from time-of-flight secondary ion mass spectrometry (ToF-SIMS). acs.org These methods can be used to identify the presence of different silane coupling agents in multicomponent films, which is challenging with traditional analytical methods. acs.org

High-Throughput Experimentation in Organosilicon Discovery

High-throughput experimentation (HTE) is a powerful approach for accelerating the discovery of new materials and catalysts. By performing a large number of experiments in parallel, researchers can rapidly screen for promising candidates and optimize reaction conditions. While the application of HTE specifically to this compound is not widely reported, the principles of HTE are being applied to the broader field of organosilicon chemistry.

Detailed Research Findings:

Combinatorial Synthesis: Combinatorial methods can be used to synthesize libraries of organosilicon compounds with diverse structures. These libraries can then be screened for desired properties, such as catalytic activity or biological activity.

Automated Screening: Automated systems can be used to screen large numbers of catalysts and reaction conditions for organosilicon reactions. This approach can significantly reduce the time and effort required to discover new and improved synthetic methods.

Data-Driven Discovery: The large datasets generated by HTE can be analyzed using machine learning and other data science tools to identify trends and guide the design of new experiments. This data-driven approach has the potential to accelerate the pace of discovery in organosilicon chemistry.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Chloromethyl-dimethyl-silane, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound (CAS 1719-57-9) is synthesized via dechlorination of dichloromethylsilanes using catalytic methods. For example, reducing agents or transition metal catalysts can selectively cleave Si-Cl bonds while preserving the chloromethyl group. Reaction parameters such as temperature (optimized at 80–120°C), solvent polarity, and catalyst loading significantly impact yield and purity. Post-synthesis purification via fractional distillation under inert atmospheres is recommended to isolate the product (boiling point: 149°C) .